

Spectroscopic Profile of 3-Chloro-1-butene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-1-butene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-chloro-1-butene**, a valuable chloroalkene intermediate in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided, along with graphical representations of the analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-chloro-1-butene**, both ^1H and ^{13}C NMR provide distinct signals that allow for unambiguous structure confirmation.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **3-chloro-1-butene** is characterized by signals in both the aliphatic and olefinic regions, exhibiting complex splitting patterns due to proton-proton coupling. The data presented here is typically acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Data for **3-Chloro-1-butene**

Chemical Shift (δ) (ppm)	Multiplicity	Number of Hydrogens	Assignment
~5.8 - 6.0	Multiplet	1H	-CH=CH ₂
~5.2 - 5.4	Multiplet	2H	-CH=CH ₂
~4.6 - 4.8	Multiplet	1H	-CH(Cl)-
~1.6	Doublet	3H	-CH(Cl)CH ₃

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of **3-chloro-1-butene** displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

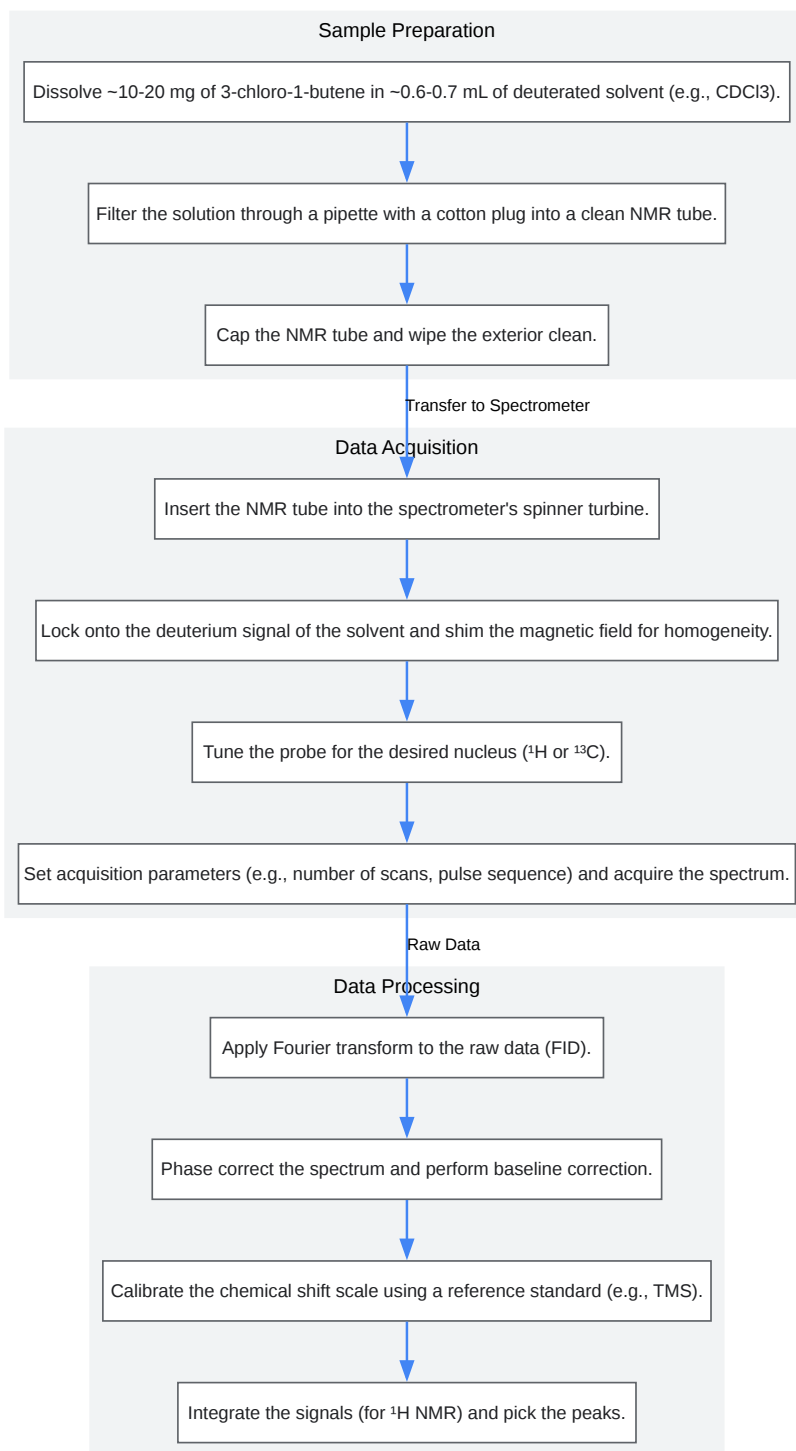
Table 2: ¹³C NMR Data for **3-Chloro-1-butene**

Chemical Shift (δ) (ppm)	Carbon Assignment
~138	=CH-
~118	=CH ₂
~60	-CHCl-
~25	-CH ₃

Experimental Protocol for NMR Spectroscopy

A general workflow for acquiring NMR spectra of a liquid sample like **3-chloro-1-butene** is outlined below.

Diagram 1: NMR Spectroscopy Workflow



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Caption: Diagram 1: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **3-chloro-1-butene** shows characteristic absorptions for C-H bonds in both sp^2 and sp^3 hybridization states, the C=C double bond, and the C-Cl bond.

IR Spectroscopic Data

The following table summarizes the key absorption bands observed in the IR spectrum of **3-chloro-1-butene**.

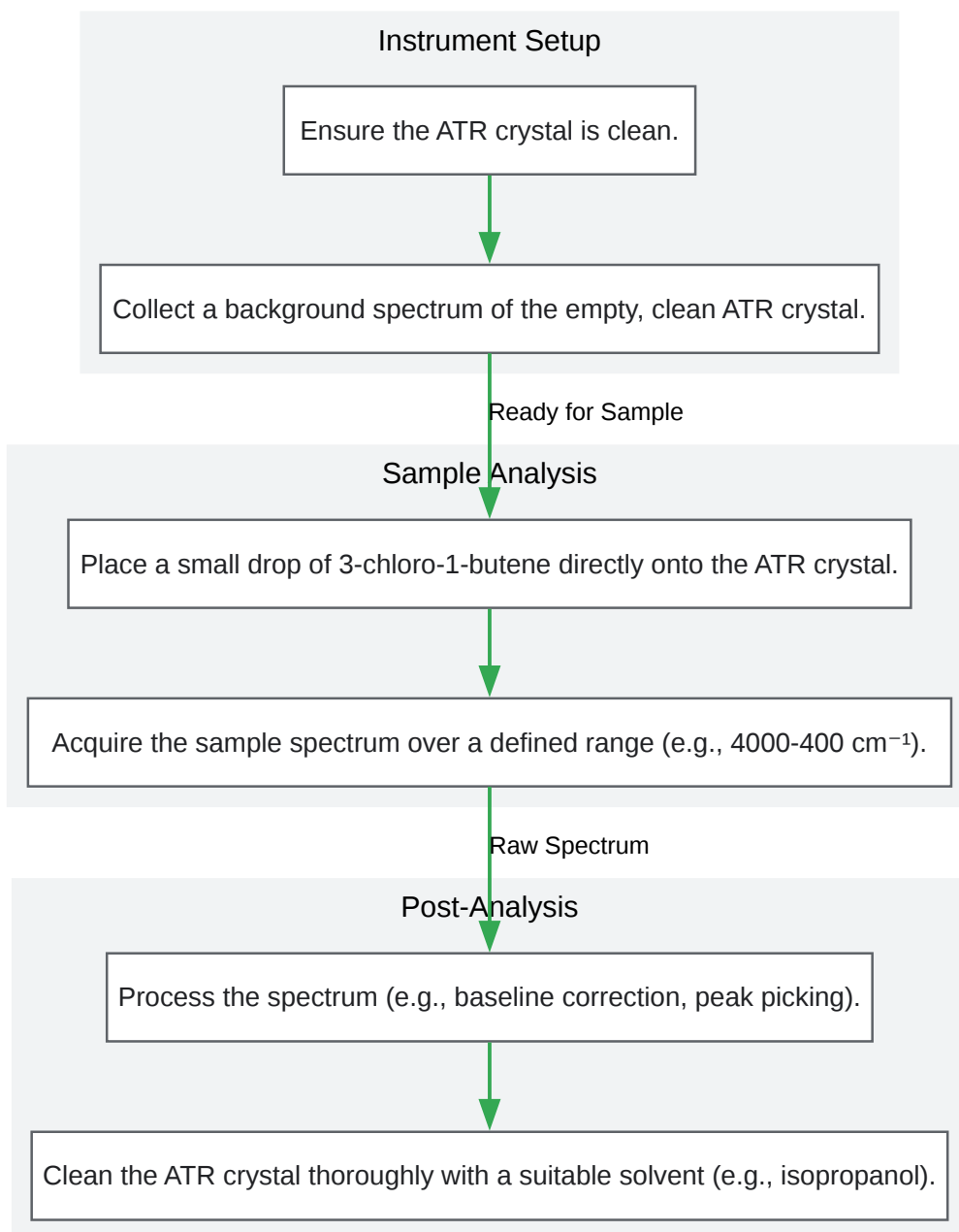
Table 3: IR Spectroscopic Data for **3-Chloro-1-butene**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3080	=C-H	Stretching
~2980	C-H (sp^3)	Stretching
~1645	C=C	Stretching
~1440	C-H	Bending
~990 and ~920	=C-H	Out-of-plane bending
~650-750	C-Cl	Stretching

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.

Diagram 2: ATR-FTIR Spectroscopy Workflow



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Caption: Diagram 2: ATR-FTIR Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and structural features. Electron Ionization (EI) is a common technique for volatile compounds like **3-chloro-1-butene**.

Mass Spectrometric Data

The mass spectrum of **3-chloro-1-butene** shows a molecular ion peak and several characteristic fragment ions. Due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), ions containing a chlorine atom will appear as a pair of peaks (M^+ and $M+2$) separated by two m/z units, with a corresponding intensity ratio.

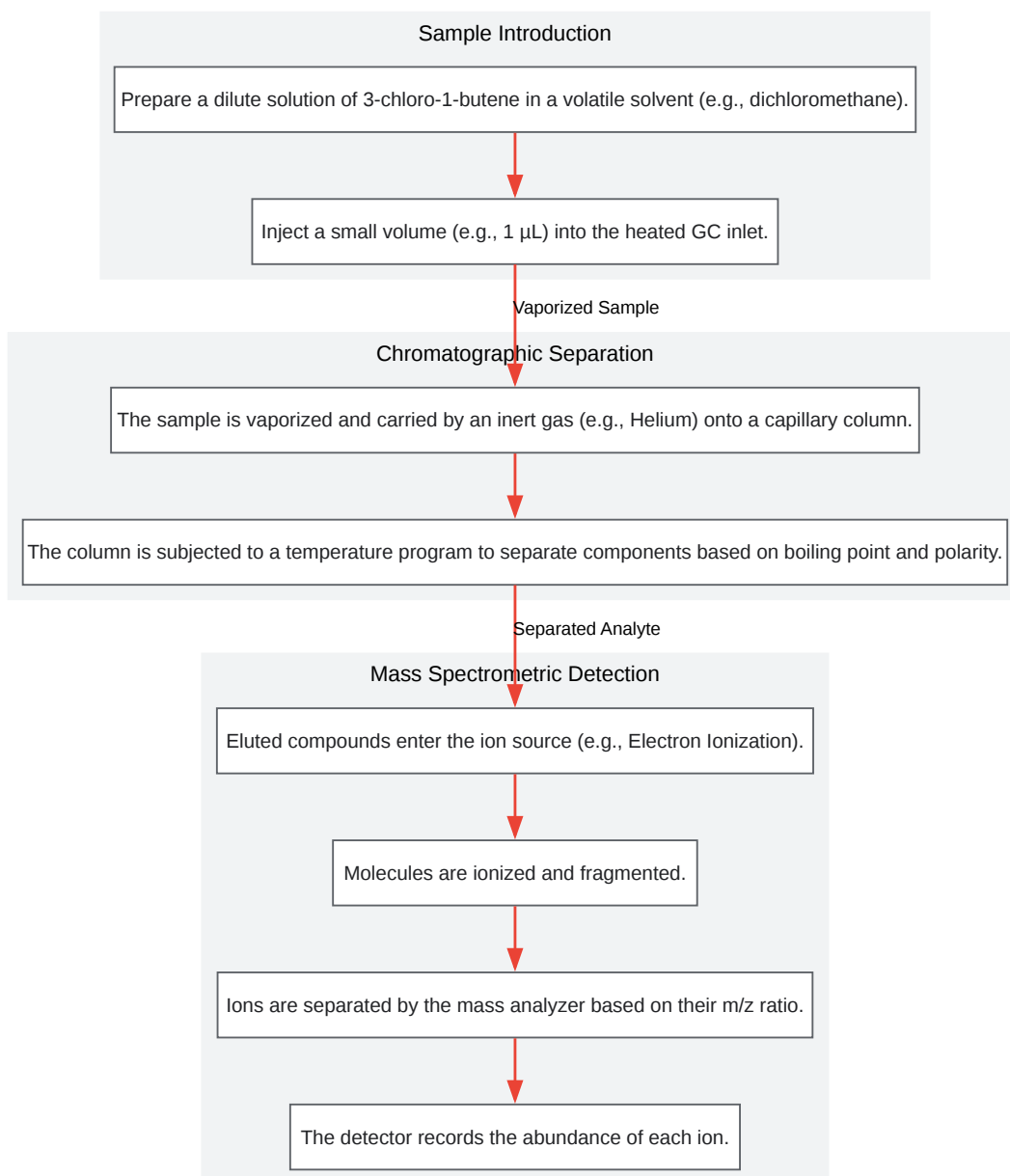
Table 4: Mass Spectrometric Data for **3-Chloro-1-butene**

m/z	Relative Intensity	Proposed Fragment
92	Moderate	$[\text{C}_4\text{H}_7^{37}\text{Cl}]^+$ (Molecular ion, $M+2$)
90	High	$[\text{C}_4\text{H}_7^{35}\text{Cl}]^+$ (Molecular ion, M^+)
55	High	$[\text{C}_4\text{H}_7]^+$ (Loss of Cl)
39	Moderate	$[\text{C}_3\text{H}_3]^+$
27	Moderate	$[\text{C}_2\text{H}_3]^+$

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like **3-chloro-1-butene**.

Diagram 3: GC-MS Analysis Workflow

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Caption: Diagram 3: GC-MS Analysis Workflow.

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